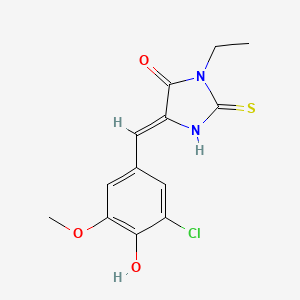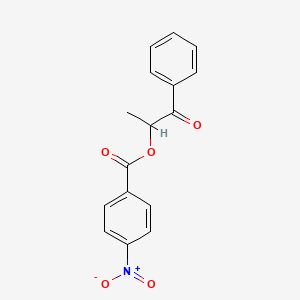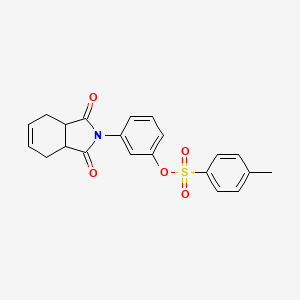![molecular formula C16H15N3O3 B4007823 6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B4007823.png)
6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves intricate strategies to construct the core structure efficiently. For instance, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-b]pyrrolo[1,2-a]quinoline-6a(7H)-carbonitrile demonstrated a novel type of intramolecular tetrahydrofuran formation, highlighting the complexity and creativity required in synthesizing such molecules (Verboom et al., 2010). This process showcased the utility of heating in polar solvents accelerated by lithium bromide to induce cyclization, an approach that may offer insights into synthesizing the compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is key to their chemical behavior. For example, the crystal structure determination of similar molecules has provided valuable insights into their geometrical configuration and electronic properties, aiding in understanding their reactivity and interaction with other molecules. The structure of these compounds was often confirmed by techniques like single-crystal X-ray structure determination, which offers precise information on molecular geometry (Gein et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving heterocyclic compounds like 6-methyl-2-(tetrahydro-2-furanylmethyl)-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione often include cyclization, nucleophilic substitution, and oxidation. The synthetic pathway towards related structures involves sequential steps like oxidative annulation, dehydrogenation, and N-demethylation, as demonstrated in the synthesis of pyrrolo[3,4-c]quinoline-1,3-diones (Sharma et al., 2018). These steps are crucial for constructing the complex architecture of the molecule.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivative Studies
The compound is involved in the synthesis and study of various heterocyclic compounds, particularly those with potential anticonvulsant activity. For instance, derivatives based on pyrrolidine-2,4-dione (tetramic acid), which resemble the core structure of the mentioned compound, have been synthesized and shown to exhibit anticonvulsant properties (Sorokina et al., 2007). These efforts highlight the broader interest in similar structures for their neurological activity.
Antimicrobial Applications
Research into the compound's derivatives has also shown promise in antimicrobial applications. For example, furoquinolinediones, which are structurally related, have been synthesized and evaluated as bactericides (Yanni & Khalil, 1991). This suggests potential for the compound or its derivatives in contributing to new antimicrobial agents.
Material Science and Photovoltaic Applications
In material science, derivatives of pyrrolo[3,4-g]quinoxaline, like those related to the compound , have been utilized in the development of bulk heterojunction solar cells. These derivatives serve as electron-deficient building blocks in copolymers that feature high photovoltages, demonstrating the compound's relevance in the field of renewable energy technologies (Xu et al., 2015).
Neurological and Cognitive Research
In neurological and cognitive research, cyclic imides, a category to which the compound could belong, have been synthesized and evaluated for their ability to reverse amnesia in animal models. This research provides insights into potential therapeutic applications of such compounds in treating memory impairment conditions (Butler et al., 1987).
Synthetic Chemistry Innovations
The compound's framework is part of a broader interest in synthetic chemistry for creating novel heterocyclic systems. These efforts include developing new methodologies for the synthesis of complex molecules, which can lead to advances in pharmaceuticals, agrochemicals, and materials science. For instance, synthesis techniques have been explored for creating functionalized pyrroloquinolines, indicating the compound's role in advancing synthetic methodologies (Sharma et al., 2018).
Propiedades
IUPAC Name |
6-methyl-2-(oxolan-2-ylmethyl)pyrrolo[3,4-b]quinoxaline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-9-4-5-11-12(7-9)18-14-13(17-11)15(20)19(16(14)21)8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMYPNDDYAOCFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(=N2)C(=O)N(C3=O)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)
![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)
![N-benzyl-2-nitro-5-[4-(phenoxyacetyl)-1-piperazinyl]aniline](/img/structure/B4007777.png)
![3-benzyl-1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4007778.png)
![N-(4-bromo-2-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4007786.png)
![8-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007794.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(3-{[(2-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B4007805.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-2-oxo-2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B4007808.png)


![4-[4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007830.png)
![N-(4-{[(4-acetylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4007832.png)